molecular formula C14H7ClF2N2 B1393330 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline CAS No. 885277-32-7

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Cat. No. B1393330
M. Wt: 276.67 g/mol
InChI Key: MEMDDIBFRSVJDQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7ClF2N2 . It has a molecular weight of 276.67 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and it is substituted with chloro, fluoro, and phenyl groups .

Scientific Research Applications

Anti-tumor Activity

  • Field : Medicinal Chemistry
  • Application : Quinazoline derivatives have been designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
  • Method : A series of novel 4,6,7-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
  • Results : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . It could inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
  • Results : 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile (33) was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .

properties

IUPAC Name

4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-11-7-10(17)5-6-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMDDIBFRSVJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674253
Record name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

CAS RN

885277-32-7
Record name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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